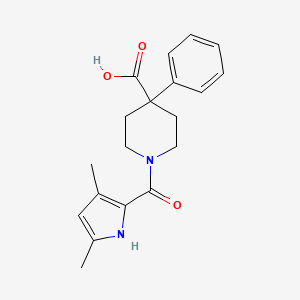![molecular formula C12H12ClN5O2S B7682440 2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT137690 and has been found to exhibit potent inhibitory activity against various kinases, making it a valuable tool for exploring the mechanisms of cellular signaling pathways.
作用机制
CCT137690 acts as an ATP-competitive inhibitor of kinases, binding to the ATP-binding site and preventing the transfer of phosphate groups from ATP to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. Additionally, it has been shown to exhibit anti-tumor activity in a number of preclinical models, including breast cancer, lung cancer, and leukemia. However, it is important to note that CCT137690 may also have off-target effects on other kinases, which could potentially limit its therapeutic efficacy.
实验室实验的优点和局限性
One advantage of using CCT137690 in lab experiments is its potent inhibitory activity against a number of kinases, which allows for the exploration of various signaling pathways. Additionally, its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer development and potential therapeutic interventions. However, one limitation of using CCT137690 is its potential off-target effects on other kinases, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving CCT137690. One area of interest is the development of more selective inhibitors that target specific kinases, which could potentially increase the therapeutic efficacy of these compounds. Additionally, the combination of CCT137690 with other chemotherapeutic agents may have synergistic effects and could be explored as a potential treatment strategy. Finally, the use of CCT137690 as a tool for studying the mechanisms of cellular signaling pathways and the role of kinases in disease development is an area of ongoing research.
合成方法
The synthesis of CCT137690 involves several steps, including the reaction of 4-chloro-2-nitroaniline with 2-cyanopropane-1,3-diol to form 2-chloro-4-cyano-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form 2-chloro-4-cyano-N-[1-(benzenesulfonyloxy)propan-2-yl]aniline. Finally, the triazole moiety is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction with propargyl alcohol to yield CCT137690.
科学研究应用
CCT137690 has been shown to exhibit potent inhibitory activity against a number of kinases, including CHK1, CDK1, CDK2, and CDK9. This makes it a valuable tool for exploring the mechanisms of cellular signaling pathways and the role of these kinases in various diseases, such as cancer. Additionally, CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent.
属性
IUPAC Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-9(6-18-8-15-7-16-18)17-21(19,20)12-3-2-10(5-14)4-11(12)13/h2-4,7-9,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOAIMVTIKFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
